molecular formula C12H12N2O2S2 B1348967 Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 7202-71-3

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B1348967
CAS No.: 7202-71-3
M. Wt: 280.4 g/mol
InChI Key: BBGRRZHUVITJLE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-3-phenylpropanoate with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol as a solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the phenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

ethyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGRRZHUVITJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222306
Record name 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7202-71-3
Record name 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007202713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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